
2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione is a chemical compound that belongs to the class of isoquinoline derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The crystal and molecular structure of 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione has been elucidated through X-ray single-crystal diffraction, revealing an orthorhombic crystalline form. This compound features a non-planar molecular structure with significant dihedral angles, illustrating the complex intermolecular C–H···O hydrogen bonding that contributes to its solid-state arrangement. Such structural insights are crucial for understanding the compound's physicochemical properties and potential applications in materials science and molecular engineering (Duru et al., 2018).
Antiviral Research
In the realm of antiviral research, derivatives of 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione have been identified as promising inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. These findings underscore the compound's potential as a scaffold for developing new therapeutic agents targeting HIV replication mechanisms. The magnesium chelating properties of these derivatives have been explored, offering insights into their interaction with metal ions, crucial for their antiviral activity (Billamboz et al., 2011).
Synthesis and Chemical Reactivity
The synthesis of novel isocoumarin and isoquinoline derivatives from 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione has been achieved, demonstrating the compound's versatility as a precursor for various chemical transformations. These synthetic routes offer pathways to diverse molecular structures, potentially applicable in pharmacological and materials science research (Mahmoud et al., 2008).
Electrochromic Materials
Research into novel organic light-emitting device (OLED) applications has led to the development of red-emissive fluorophores based on 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione derivatives. These materials exhibit promising photophysical characteristics for use in OLEDs, highlighting the potential of 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione derivatives in advanced electronic and photonic technologies (Luo et al., 2015).
Green Synthesis Approaches
Innovative synthetic methodologies have been developed for isoquinoline-1,3(2H,4H)-diones and isoindolin-1-ones, showcasing environmentally friendly and efficient routes to these compounds. Such approaches reduce the environmental impact of chemical synthesis, aligning with the principles of green chemistry and sustainability (Yuan et al., 2016).
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-21-14-9-7-13(8-10-14)18-16(19)11-12-5-3-4-6-15(12)17(18)20/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGLDUQNMIXJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323654 |
Source


|
| Record name | 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49674141 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione | |
CAS RN |
130872-49-0 |
Source


|
| Record name | 2-(4-ethoxyphenyl)-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470235.png)
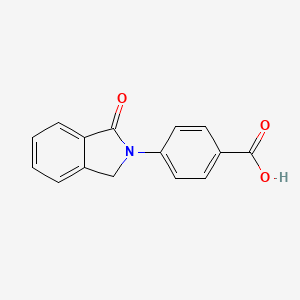
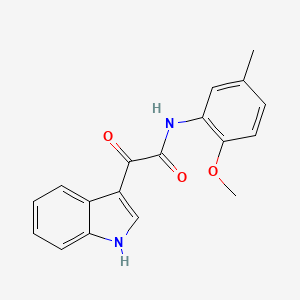
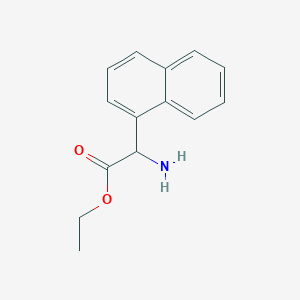
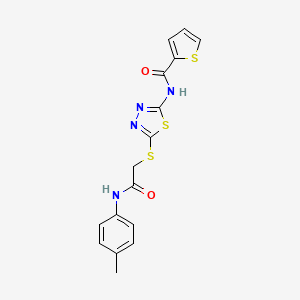
![2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2470245.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1H-indole-2-carboxamide](/img/structure/B2470247.png)
![4-fluoro-2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2470249.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2470250.png)
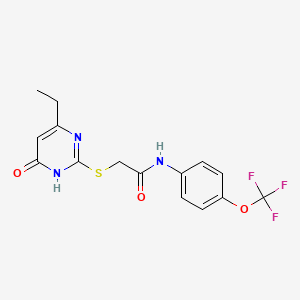
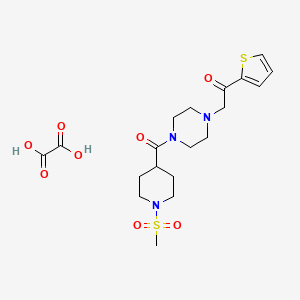
![1-(2-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2470254.png)
